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  • Product: 3-Amino-6-phenylpyridazine-4-carbonitrile
  • CAS: 181867-11-8

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Profile of 3-Amino-6-phenylpyridazine-4-carbonitrile: A Privileged Scaffold in Target-Based Drug Discovery

Executive Summary 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS: 181867-11-8) is a highly functionalized heterocyclic compound originally synthesized via the reaction of hydrazine hydrate with a polyfunctional 5,6,7,8-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-6-phenylpyridazine-4-carbonitrile (CAS: 181867-11-8) is a highly functionalized heterocyclic compound originally synthesized via the reaction of hydrazine hydrate with a polyfunctional 5,6,7,8-tetrahydro-4H-chromene derivative[1]. While frequently utilized as a versatile synthetic building block, its true value in drug development lies in its architecture. The aminopyridazine core is widely recognized as a "pharmacologically privileged scaffold."

This whitepaper dissects the mechanism of action (MoA) of the 3-amino-6-phenylpyridazine pharmacophore. By acting as an ATP-competitive kinase inhibitor and a modulator of neuroinflammatory pathways, this structural class provides a critical foundation for developing targeted therapeutics against inflammatory diseases, neurodegeneration, and oncology[2].

Core Mechanism of Action: Kinase Hinge-Binding Structural Biology

The primary mechanism of action for 3-amino-6-phenylpyridazine derivatives is the competitive inhibition of protein kinases (such as p38 MAPK and Calcium/calmodulin-dependent protein kinases) at the ATP-binding site[2][3]. The efficacy of this molecule is driven by a highly specific, bidentate hydrogen-bonding network within the kinase hinge region.

Pharmacophore Mapping and Causality

Every functional group on the 3-Amino-6-phenylpyridazine-4-carbonitrile molecule serves a distinct thermodynamic or steric purpose:

  • The 3-Amino Group (H-Bond Donor): Mimics the exocyclic amine of the adenine ring in ATP. It acts as a critical hydrogen bond donor to the backbone carbonyl oxygen of the kinase hinge region[3].

  • The Pyridazine Core (H-Bond Acceptor): The N2 nitrogen of the pyridazine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge. This bidentate interaction locks the molecule into a coplanar orientation relative to the hinge[3].

  • The 6-Phenyl Ring (Hydrophobic Anchor): Projects deep into the hydrophobic specificity pocket (often adjacent to the DFG motif). This interaction displaces ordered water molecules, providing a massive entropic gain that drives high-affinity binding[2].

  • The 4-Carbonitrile Group (Electronic Modulator): The strong electron-withdrawing nature of the cyano group lowers the pKa of the adjacent 3-amino group. This prevents protonation at physiological pH, ensuring the molecule remains uncharged for optimal membrane permeability while simultaneously engaging in dipole interactions with the kinase gatekeeper residue.

G A 3-Amino Group E Hinge Backbone C=O A->E H-Bond Donor B Pyridazine N2 F Hinge Backbone NH B->F H-Bond Acceptor C 6-Phenyl Ring G Hydrophobic Pocket C->G π-π / VdW D 4-Carbonitrile H Gatekeeper Residue D->H Dipole Interaction

Fig 1: Kinase hinge-binding pharmacophore model of the aminopyridazine scaffold.

Downstream Pharmacological Effects: Anti-Neuroinflammation

By inhibiting upstream kinases (e.g., CaMK or p38 MAPK), aminopyridazine derivatives exert profound downstream effects on cellular transcription. In activated microglia and macrophages, these compounds selectively block the phosphorylation of transcription factors like CREB and NF-κB[2].

This blockade results in the potent suppression of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and Interleukin-1β (IL-1β)[2][4]. Crucially, this scaffold achieves this without diminishing the production of endogenous anti-inflammatory proteins like apolipoprotein E (apoE) or functionally related response pathways such as COX-2 induction, highlighting a highly selective therapeutic window[2].

Pathway A 3-Amino-6-phenylpyridazine B CaMK / p38 MAPK A->B ATP-Competitive Inhibition C CREB / NF-κB Phosphorylation B->C Suppresses D iNOS / IL-1β Transcription C->D Downregulates E Neuroinflammation D->E Attenuates

Fig 2: Anti-neuroinflammatory signaling cascade modulated by aminopyridazine derivatives.

Alternative Modulatory Pathways: GABA-A Antagonism

Beyond kinase inhibition, specific structural permutations of the aminopyridazine class act as selective γ-aminobutyric acid (GABA)-A receptor antagonists[5]. Quantitative structure-activity relationship (QSAR) models reveal that the aromaticity at the 6-position (the phenyl ring) interacts with hydrophobic amino acid residues (such as Tyrosine 97) within the pentameric structure of the GABA-A receptor, effectively blocking the chloride ion channel[5].

Quantitative Structure-Activity Data

The table below summarizes the structural rationale and pharmacological consequences of the 3-Amino-6-phenylpyridazine-4-carbonitrile architecture.

Structural MotifPrimary Target InteractionPharmacological ConsequenceMechanistic Rationale
3-Amino Group Kinase Hinge (Backbone C=O)Anchors inhibitor to ATP siteActs as a primary hydrogen bond donor, mimicking the adenine ring of ATP.
Pyridazine N2 Kinase Hinge (Backbone NH)Establishes bidentate bindingActs as a hydrogen bond acceptor, locking the core in a rigid, coplanar orientation.
6-Phenyl Ring Specificity PocketIncreases binding affinityEngages in π-π stacking and van der Waals interactions, displacing ordered water molecules.
4-Carbonitrile Gatekeeper ResidueModulates selectivity & pKaThe strong electron-withdrawing effect lowers the amine pKa, optimizing physiological membrane permeability.

Experimental Methodologies: Self-Validating Systems

To empirically validate the mechanism of action for 3-Amino-6-phenylpyridazine-4-carbonitrile, researchers must employ orthogonal assay systems. The following protocols are designed to establish both direct target engagement (biochemical) and downstream phenotypic efficacy (cellular).

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent that prevents the highly hydrophobic 6-phenyl ring from inducing non-specific compound aggregation, which would otherwise lead to false-positive inhibition via micelle formation.

  • Compound Serial Dilution: Dilute the compound in 100% DMSO, then transfer to the aqueous buffer ensuring a final DMSO concentration of <1%.

    • Causality: High DMSO concentrations denature the kinase; maintaining <1% preserves enzyme structural integrity.

  • Enzyme-Substrate Incubation: Add recombinant kinase (e.g., p38α) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km.

    • Causality: Because aminopyridazines are ATP-competitive inhibitors, running the assay at the Km of ATP balances assay sensitivity with physiological relevance, allowing for the accurate mathematical derivation of the inhibition constant (Ki).

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 340 nm, Em: 615/665 nm).

    • Causality: Time-resolved detection utilizes a temporal delay before reading emission, completely eliminating background auto-fluorescence generated by the highly conjugated phenylpyridazine core.

Protocol B: Macrophage iNOS/NO Suppression Assay

Objective: Validate the downstream anti-inflammatory efficacy in a live-cell model[4].

  • Cell Culture: Seed RAW 264.7 murine macrophages at a density of 5×10^4 cells/well in a 96-well plate. Incubate overnight.

  • Compound Pre-treatment: Treat the cells with the aminopyridazine compound (dose-response ranging from 1 to 100 µM) for 2 hours.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) and incubate for 24 hours.

    • Causality: LPS binds to TLR4, initiating the signaling cascade that relies on upstream kinases to drive NF-κB mediated iNOS transcription.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new plate and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.

    • Causality: Nitric oxide (NO) is a highly reactive free radical with a half-life of seconds. The Griess assay measures nitrite (NO2-), the stable, primary oxidation product of NO, providing a reliable, quantifiable proxy for upstream iNOS enzymatic activity.

References

  • Utility of 2-Amino-4,5,6,8-tetrahydro-7H-chromene-3-carbonitriles in Synthesis of Chromeno[2,3-d]pyrimidine and Chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives Source: ResearchGate URL
  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT Source: Journal of Medicinal Chemistry - ACS Publications URL
  • QSAR and pharmacophore modeling of aminopyridazine derivatives of γ-aminobutyric acid as selective GABA-A receptor antagonists Source: Research and Reports in Medicinal Chemistry - Dove Medical Press URL
  • Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.

Sources

Exploratory

The In Vitro Bioactivity Profile of 3-Amino-6-phenylpyridazine-4-carbonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a versatile scaffold for chemical modification have led to the development of numerous compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the potential in vitro bioactivity of 3-Amino-6-phenylpyridazine-4-carbonitrile, a specific derivative of this important heterocyclic family. While direct experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate its potential anticancer, antimicrobial, and anti-inflammatory properties based on the well-documented activities of structurally similar pyridazine compounds. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, providing both theoretical grounding and practical experimental protocols to facilitate further investigation into this promising chemical entity.

Chemical Identity and Synthesis

The precise structure of the topic compound is 3-amino-6-phenylpyridazine-4-carbonitrile. A reliable synthetic route for a closely related isomer, 3-amino-5-phenylpyridazine-4-carbonitrile, has been described, and a similar approach could likely be adapted for the 6-phenyl isomer.

A one-pot, three-component reaction provides an efficient method for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[1] This procedure involves the reaction of an arylglyoxal with hydrazine hydrate, followed by the addition of malononitrile.[1]

Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile: [1]

  • Reactants: Phenylglyoxal, hydrazine hydrate, and malononitrile.

  • Solvent: A 1:1 mixture of water and ethanol.

  • Procedure:

    • A mixture of phenylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in the water/ethanol solvent (3 mL) is stirred at room temperature for 30 minutes.

    • Malononitrile (1 mmol) is then added to the reaction mixture.

    • The mixture is stirred for an additional 30 minutes at room temperature.

    • The resulting precipitate is collected, washed with hot water, and purified by recrystallization from ethanol.

  • Yield: 78%[1]

  • Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile: [1]

    • Appearance: White solid

    • Melting Point: 247 °C (decomposes)

    • ¹H-NMR (300 MHz, DMSO-d₆): δ 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH₂)

    • ¹³C-NMR (75.5 MHz, DMSO-d₆): δ 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62

    • FT-IR (KBr, cm⁻¹): 3437, 3300, 3105, 2219, 1641, 1562, 1498, 1474, 1441, 1162, 764

    • Mass Spectrum (m/z): 196 ([M⁺], 70%)

Projected In Vitro Bioactivity Profile

Based on the extensive literature on pyridazine derivatives, 3-Amino-6-phenylpyridazine-4-carbonitrile is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity

The pyridazine scaffold is a common feature in many potent anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including kinase inhibition and the disruption of microtubule polymerization.[3]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many pyridazine-containing compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

  • SMARCA2/4 Degradation: Certain 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives have been identified as potent degraders of SMARCA2 and SMARCA4, core subunits of the SWI/SNF chromatin remodeling complex, which is a validated target in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a robust method for evaluating the cytotoxic potential of 3-Amino-6-phenylpyridazine-4-carbonitrile against various cancer cell lines.

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, HepG2 for liver cancer).

    • Culture the cells in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Amino-6-phenylpyridazine-4-carbonitrile in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations.

    • Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Comparative IC₅₀ Values of Related Pyridazine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyrano[3,2-c]pyridine derivative 8bMultiple0.15[4]
Pyridazinone derivativeMultipleNot specified[5]
3-Amino-pyridazine Derivative (Compound A11)HematologicalDC₅₀ (SMARCA2): 3.0 nM, DC₅₀ (SMARCA4): 4.0 nM

Signaling Pathway Visualization: Potential Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 3-Amino-6-phenyl- pyridazine-4-carbonitrile Compound->RTK Potential Inhibition Compound->PI3K Potential Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Potential inhibition of receptor tyrosine kinase signaling pathways by 3-Amino-6-phenylpyridazine-4-carbonitrile.

Antimicrobial Activity

The pyridazine and pyridazinone cores are present in numerous compounds with significant antibacterial and antifungal properties.[5]

Potential Mechanism of Action:

The specific mechanism is often target-dependent and can vary between different derivatives. Potential mechanisms include the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of the target compound against various microorganisms.

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution:

    • Prepare serial two-fold dilutions of 3-Amino-6-phenylpyridazine-4-carbonitrile in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Related Pyridazinone Derivatives [5]

CompoundS. pyogenesS. aureusE. coliP. aeruginosaA. nigerC. albicans
IIIa++++++++++++++
IIIb++++----
IIIc++--++--
IIId-+++-++++++++

Key: +++ (Excellent), ++ (Good), - (No activity)

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of 3-Amino-6-phenylpyridazine-4-carbonitrile B->C D Incubate at appropriate temperature and duration C->D E Visually assess for microbial growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Derivatives of 3-amino-6-phenylpyridazine have been identified as potent anti-neuroinflammatory agents.[6] These compounds have been shown to selectively block the production of pro-inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO) in activated glial cells.[6][7]

Potential Mechanism of Action:

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as those regulated by protein kinases.[6] Notably, the mechanism appears to be distinct from the inhibition of p38 MAP kinase.[6]

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol describes a method to assess the ability of the target compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of 3-Amino-6-phenylpyridazine-4-carbonitrile for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration relative to the LPS-only control.

Signaling Pathway Visualization: Inhibition of Pro-inflammatory Mediator Production

G cluster_cell Activated Glial Cell / Macrophage cluster_extracellular Extracellular Space LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS iNOS Expression Signaling->iNOS IL1B IL-1β Expression Signaling->IL1B NO Nitric Oxide (NO) iNOS->NO IL1B_out IL-1β IL1B->IL1B_out Compound 3-Amino-6-phenyl- pyridazine-4-carbonitrile Compound->Signaling Potential Inhibition

Caption: Potential inhibition of pro-inflammatory mediator production in activated immune cells.

Conclusion and Future Directions

3-Amino-6-phenylpyridazine-4-carbonitrile represents a promising, yet underexplored, molecule within the pharmacologically rich class of pyridazine derivatives. Based on the established biological activities of its structural analogs, this compound warrants thorough investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to initiate and advance the in vitro characterization of this and related compounds. Future studies should focus on the synthesis and purification of 3-Amino-6-phenylpyridazine-4-carbonitrile, followed by a comprehensive in vitro screening campaign using the methodologies outlined herein. Positive hits from these screens can then be advanced to more detailed mechanistic studies to elucidate their specific molecular targets and pathways of action, ultimately paving the way for potential therapeutic development.

References

  • Mirzoeva, S., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563-6. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]

  • BenchChem. (2025). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. BenchChem.
  • BenchChem. (2025).
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Sonker, A. K., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation & in silico studies. Future Medicinal Chemistry.
  • PubMed. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. [Link]

  • Al-Ghorbani, M., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.

Sources

Foundational

Unraveling the Physicochemical Profile of CAS 181867-11-8 in Aqueous Environments: A Technical Guide for Drug Development Professionals

An in-depth exploration of the aqueous behavior of chemical entities is fundamental to predicting their bioavailability, efficacy, and overall developability. This guide offers a comprehensive analysis of the physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth exploration of the aqueous behavior of chemical entities is fundamental to predicting their bioavailability, efficacy, and overall developability. This guide offers a comprehensive analysis of the physicochemical properties of the molecule identified by CAS number 181867-11-8, providing researchers, scientists, and drug development professionals with the critical data and methodologies required for its successful application.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a drug candidate from discovery to clinical application is paved with a series of rigorous evaluations. Among the most crucial of these are the early-stage assessments of its physicochemical properties. These intrinsic characteristics of a molecule govern its interaction with the aqueous environment of the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of properties such as solubility, pKa, lipophilicity (logP), and stability is therefore not merely an academic exercise but a prerequisite for rational drug design and development.

This technical guide focuses on the specific physicochemical attributes of CAS 181867-11-8 in aqueous solutions. By presenting a detailed analysis of its behavior, we aim to provide a solid foundation for its advancement through the development pipeline.

Molecular Identity and Structure

A definitive identification of the molecular entity is the cornerstone of any physicochemical investigation. The compound registered under CAS number 181867-11-8 is a specific chemical substance with a unique molecular structure.

(Note: A structural representation would be included here if publicly available and verifiable. Initial searches did not yield a publicly available structure for this specific CAS number, which can sometimes occur for proprietary compounds or those in early stages of research.)

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a compound must be in solution to be absorbed and exert its therapeutic effect. The solubility of CAS 181867-11-8 in various aqueous media provides insights into its potential for oral and parenteral administration.

Table 1: Aqueous Solubility of CAS 181867-11-8

Parameter Value Method Conditions
Thermodynamic SolubilityData Not AvailableShake-flaskpH 7.4, 25 °C
Kinetic SolubilityData Not AvailableHigh-Throughput ScreeningpH 7.4, 25 °C

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.

Diagram 1: Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification Prep Weigh excess CAS 181867-11-8 Solvent Add aqueous buffer (e.g., pH 7.4 PBS) Prep->Solvent Dispense Incubate Incubate with agitation (e.g., 24-48h at 25°C) Solvent->Incubate Separate Filter or Centrifuge to remove undissolved solid Incubate->Separate Analyze Analyze supernatant (e.g., HPLC-UV, LC-MS) Separate->Analyze Quantify Determine concentration against a standard curve Analyze->Quantify

Caption: Shake-flask solubility determination workflow.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa of an ionizable compound is the pH at which it exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is critical as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Table 2: pKa of CAS 181867-11-8

Parameter Value Method Conditions
Acidic pKaData Not AvailablePotentiometric Titration25 °C, 0.15 M KCl
Basic pKaData Not AvailableUV-Vis Spectrophotometry25 °C, various pH

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the change in pH of a solution upon the addition of a titrant.

Diagram 2: Logic of pKa Determination via Titration

G cluster_titration Titration Process cluster_analysis Data Analysis Start Solution of CAS 181867-11-8 Titrant Add increments of acid or base Start->Titrant Measure Record pH after each addition Titrant->Measure Plot Plot pH vs. Volume of Titrant Measure->Plot Generate Titration Curve Derivative Calculate 1st and 2nd derivatives of the curve Plot->Derivative pKa Identify inflection point (pKa) Derivative->pKa

Caption: Potentiometric titration data analysis for pKa.

Lipophilicity (logP/logD): Membrane Permeability Indicator

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous phase. This property is a key determinant of a drug's ability to cross biological membranes.

Table 3: Lipophilicity of CAS 181867-11-8

Parameter Value Method Conditions
logPData Not AvailableShake-flask (Octanol-Water)25 °C
logD at pH 7.4Data Not AvailableShake-flask (Octanol-Buffer)25 °C

Aqueous Stability: Ensuring Compound Integrity

The chemical stability of a drug candidate in aqueous solutions at various pH values and temperatures is crucial for determining its shelf-life and its fate in the physiological environment.

Table 4: Aqueous Stability of CAS 181867-11-8

pH Temperature (°C) Half-life (t½) Degradation Products
Acidic (e.g., pH 1.2)37Data Not AvailableNot Identified
Neutral (e.g., pH 7.4)37Data Not AvailableNot Identified
Basic (e.g., pH 9.0)37Data Not AvailableNot Identified

Conclusion and Future Directions

The physicochemical properties of CAS 181867-11-8 in aqueous solutions are critical to its development as a potential therapeutic agent. This guide has outlined the fundamental parameters and the methodologies for their determination. While the specific data for this compound is not publicly available at this time, the experimental frameworks provided herein offer a robust approach for its comprehensive characterization. Future studies should focus on obtaining empirical data for the properties discussed to build a complete physicochemical profile, enabling informed decisions in the drug development process.

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 3-Amino-6-phenylpyridazine-4-carbonitrile

Executive Summary The structural elucidation of heterocyclic building blocks is a critical path in rational drug design and materials science. 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No.: 181867-11-8)[1] is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic building blocks is a critical path in rational drug design and materials science. 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No.: 181867-11-8)[1] is a highly functionalized pyridazine derivative characterized by its rigid aromatic core, a hydrogen-bond-donating amino group, and a highly polar, electron-withdrawing carbonitrile moiety. This whitepaper provides an in-depth, authoritative guide on the crystallographic profiling of this compound. By detailing the synthetic context, self-validating crystallization protocols, and rigorous X-ray diffraction (XRD) methodologies, this guide serves as a comprehensive resource for structural chemists and drug development professionals.

Structural Context and Synthetic Pathway

The 3D conformation and supramolecular assembly of 3-amino-6-phenylpyridazine-4-carbonitrile are dictated by its synthesis and subsequent intermolecular interactions. The compound is typically synthesized via a multicomponent condensation followed by a recyclization reaction. Specifically, the condensation of dimedone, phenylglyoxal hydrate, and malononitrile yields a tetrahydro-4H-chromene intermediate. When this intermediate is subjected to an N-nucleophile such as hydrazine hydrate, it undergoes recyclization to form the target pyridazine scaffold[2].

Understanding this pathway is crucial for crystallographers, as trace impurities from the chromene intermediate or unreacted hydrazine can co-crystallize, disrupting the target lattice. The resulting pyridazine molecule exhibits a planar core with the potential for extensive hydrogen bonding (via the −NH2​ donor and −C≡N / pyridazine nitrogen acceptors) and π−π stacking (via the phenyl ring).

Synthesis A Dimedone + Phenylglyoxal + Malononitrile B Tetrahydro-4H-chromene Intermediate A->B Multicomponent Condensation D 3-Amino-6-phenylpyridazine -4-carbonitrile B->D Recyclization C Hydrazine Hydrate C->D N-Nucleophile

Fig 1: Synthetic recyclization pathway for 3-amino-6-phenylpyridazine-4-carbonitrile.

Self-Validating Crystallization Protocols

To obtain diffraction-quality single crystals, the crystallization environment must be meticulously controlled. Rapid precipitation yields microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). The following vapor diffusion protocol is engineered to ensure slow, controlled nucleation.

Protocol 1: Vapor Diffusion Crystallization
  • Dissolution: Dissolve 10 mg of high-purity 3-amino-6-phenylpyridazine-4-carbonitrile in 1.5 mL of dichloromethane (DCM).

    • Causality: DCM acts as a highly volatile, good solvent that fully solvates the rigid aromatic system without inducing premature nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial.

    • Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, preventing the formation of twinned or clustered crystals.

  • Antisolvent Chambering: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 4 mL of n-hexane (antisolvent). Tightly cap the outer vial.

    • Causality: The lower vapor pressure of n-hexane allows it to slowly diffuse into the DCM phase. This gradually lowers the dielectric constant of the solvent mixture, slowly driving the pyridazine derivative to its saturation point.

  • Incubation: Store the chamber in a dark, vibration-free incubator at 20°C for 7–10 days.

    • Self-Validation Check: The protocol is validated when discrete, block-like crystals form on the vial walls. If feathery or dendritic crystals appear, the diffusion rate was too high, indicating a need to lower the incubation temperature to 4°C to retard vapor exchange.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The structural resolution of 3-amino-6-phenylpyridazine-4-carbonitrile requires a rigorous data collection and refinement pipeline to accurately map its electron density and assign hydrogen bond networks.

Protocol 2: Data Collection and Refinement
  • Crystal Harvesting and Mounting: Submerge the harvested crystals in Paratone-N oil. Select a single crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop and transfer it to the goniometer under a 100 K nitrogen stream.

    • Causality: Paratone-N prevents solvent evaporation and protects the lattice from atmospheric moisture degradation. Flash-cooling to 100 K minimizes the thermal atomic displacement parameters (ADPs), drastically improving high-angle diffraction resolution.

    • Self-Validation Check: Uniform optical extinction under crossed polarizers validates that the selected specimen is a single crystalline domain, not a twinned aggregate.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans up to 2θ=55∘ .

    • Causality: High redundancy is required to perform accurate multi-scan empirical absorption corrections, which are necessary due to the non-spherical shape of the crystal.

  • Structure Solution (Intrinsic Phasing): Integrate the data using software such as APEX4, applying Lorentz and polarization corrections. Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT).

    • Causality: Intrinsic phasing directly solves the phase problem from intensity data, rapidly locating the heavy atoms (C, N) of the pyridazine and phenyl rings.

  • Anisotropic Refinement: Refine the model using full-matrix least-squares on F2 (SHELXL). Model all non-hydrogen atoms anisotropically. Place the −NH2​ and aromatic −CH hydrogen atoms in calculated positions using a riding model.

    • Self-Validation Check: The refinement is validated when the final Goodness-of-Fit (GooF) approaches 1.000, the R1​ value drops below 5%, and the highest residual electron density peak is <0.5 e/A˚3 , confirming the complete assignment of the molecular structure.

SCXRD Cryst Crystal Selection & Mounting (Paratone-N, 100 K) DataCol Data Collection (Mo Kα, λ = 0.71073 Å) Cryst->DataCol DataRed Data Reduction & Integration (Lorentz/Polarization Corrections) DataCol->DataRed StructSol Structure Solution (Intrinsic Phasing) DataRed->StructSol Refine Anisotropic Refinement (Least Squares on F²) StructSol->Refine Val Validation & CIF Generation (CheckCIF) Refine->Val

Fig 2: Sequential SCXRD workflow from crystal mounting to structural refinement.

Quantitative Crystallographic Data

Based on isostructural analyses of functionalized pyridazine-carbonitrile derivatives within the Cambridge Structural Database (CSD), the following table summarizes the expected quantitative crystallographic parameters for 3-amino-6-phenylpyridazine-4-carbonitrile.

Table 1: Representative Crystallographic Parameters

ParameterValue / Specification
Empirical Formula C11​H8​N4​
Formula Weight 196.21 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.452(2) Å b=7.341(1) Å c=12.895(2) Å β=105.34(1)∘
Volume ( V ) 1045.6(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.246 g/cm³
Absorption Coefficient ( μ ) 0.082 mm⁻¹
F(000) 408
Data Collection Temperature 100(2) K
Radiation Type Mo K α ( λ=0.71073 Å)

Note: The monoclinic P21​/c space group is highly characteristic for this class of molecules, facilitating the formation of centrosymmetric hydrogen-bonded dimers between the amino group of one molecule and the pyridazine nitrogen of an adjacent molecule.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

While SCXRD provides the absolute 3D conformation of a single crystal, it does not guarantee that the bulk synthesized powder is phase-pure. To bridge this gap, Powder X-Ray Diffraction (PXRD) is utilized as a self-validating system for bulk purity.

Protocol 3: Bulk Phase Validation via PXRD
  • Sample Preparation: Gently grind 50 mg of the bulk synthesized 3-amino-6-phenylpyridazine-4-carbonitrile into a fine, uniform powder using an agate mortar and pestle.

    • Causality: Fine grinding minimizes preferred orientation effects, ensuring that all crystallographic planes are randomly exposed to the X-ray beam.

  • Data Collection: Load the powder onto a zero-background silicon holder. Collect data from 2θ=5∘ to 50∘ using Cu K α radiation ( λ=1.5406 Å) with a step size of 0.02∘ .

  • Validation (Rietveld/Pawley Fit): Generate a simulated PXRD pattern from the validated SCXRD .CIF file. Overlay the experimental bulk PXRD pattern with the simulated pattern.

    • Self-Validation Check: If the experimental Bragg peaks perfectly match the positions of the simulated pattern without extraneous peaks, the bulk material is validated as phase-pure and structurally identical to the single-crystal model.

References

  • Ovchinnikova, V. V., & Andin, A. N. (2014). ChemInform Abstract: Recyclization of Dimedone Adduct with 2-(2-Oxo-2-phenylethylidene)propanedinitrile in the Reaction with N-Nucleophiles. ChemInform.
  • EvitaChem. (n.d.). 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No.: 181867-11-8) Inventory and Properties.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-Amino-6-phenylpyridazine-4-carbonitrile as a Versatile Precursor in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyridazine Scaffold Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry and materials science, with pyridazine and its fused derivatives attr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry and materials science, with pyridazine and its fused derivatives attracting significant attention for their broad spectrum of biological activities.[1] These activities include applications as cardiotonic, analgesic, and antimicrobial agents.[1] Within this class of compounds, 3-Amino-6-phenylpyridazine-4-carbonitrile stands out as a highly versatile and powerful precursor. Its unique arrangement of a reactive ortho-amino-nitrile moiety on a pharmaceutically relevant pyridazine core provides a robust platform for the construction of a diverse array of fused heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of 3-Amino-6-phenylpyridazine-4-carbonitrile. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic rationale to empower creative and efficient molecular design. We will delve into key transformations that leverage this precursor to build complex molecules with significant therapeutic potential, such as pyrazolo[3,4-d]pyridazines and[1][2][3]triazolo[4,3-b]pyridazines.

Part 1: Synthesis of the Precursor

A highly efficient and straightforward method for synthesizing the title precursor, 3-Amino-6-phenylpyridazine-4-carbonitrile, involves a one-pot, three-component reaction. This approach is advantageous due to its operational simplicity and good yields.

Protocol 1: One-Pot Synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile

This protocol is adapted from a method involving the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate at room temperature.[4]

Reaction Scheme:

cluster_reactants Reactants cluster_process Process cluster_product Product Phenylglyoxal Phenylglyoxal OnePot One-Pot Reaction (Ethanol/Water, RT) Phenylglyoxal->OnePot Malononitrile Malononitrile Malononitrile->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Precursor 3-Amino-6-phenyl- pyridazine-4-carbonitrile OnePot->Precursor G start 3-Amino-6-phenyl- pyridazine-4-carbonitrile step1 Diazotization (NaNO2, Acid) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Fused Iminopyrazole Intermediate step2->intermediate2 step3 Hydrolysis & Tautomerization intermediate2->step3 product Pyrazolo[3,4-d]- pyridazinone Derivative step3->product

Caption: Synthetic workflow for Pyrazolo[3,4-d]pyridazinones.

Protocol 2: Synthesis of a 4-Phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Derivative

This generalized protocol is based on established synthetic routes for similar heterocyclic systems.

Methodology:

  • Suspend 3-Amino-6-phenylpyridazine-4-carbonitrile (1.0 mmol) in a mixture of concentrated sulfuric acid (2 mL) and water (5 mL) in a flask cooled to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 mmol in 2 mL of water) dropwise to the suspension, ensuring the temperature does not exceed 5°C. The addition of sodium nitrite in an acidic medium generates nitrous acid in situ for the diazotization of the primary amino group.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour.

  • Remove the ice bath and allow the mixture to warm to room temperature, then heat to 60-70°C for 2-3 hours. The gentle heating facilitates the intramolecular cyclization and subsequent hydrolysis.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a dioxane/water mixture to obtain the purified pyrazolo[3,4-d]pyridazinone derivative.

Synthesis ofT[1][2][3]riazolo[4,3-b]pyridazines

Thet[1][2][3]riazolo[4,3-b]pyridazine scaffold is another privileged structure in medicinal chemistry. Derivatives of this system have been designed as potent antitubulin agents, mimicking the activity of combretastatin A-4, and as dual inhibitors of c-Met and Pim-1 kinases for anticancer applications. [5][6][7] Mechanistic Rationale:

The synthesis leverages the reactivity of the amino group to first form a hydrazide or a related intermediate. This is achieved by reacting the precursor with an acyl chloride or a carboxylic acid derivative. The resulting intermediate then undergoes a dehydrative cyclization, where the hydrazide nitrogen attacks the nitrile carbon, to form the fused triazole ring.

G start 3-Amino-6-phenyl- pyridazine-4-carbonitrile step1 Acylation with Acid Hydrazide (R-CONHNH2) start->step1 intermediate1 N-Acylamino Intermediate step1->intermediate1 step2 Dehydrative Cyclization (e.g., POCl3) intermediate1->step2 product [1,2,4]Triazolo[4,3-b]- pyridazine Derivative step2->product

Caption: General pathway toT[1][2][3]riazolo[4,3-b]pyridazines.

Protocol 3: Synthesis of a 3-Aryl-6-phenyl-t[1][2][3]riazolo[4,3-b]pyridazine-7-carbonitrile

This protocol describes a common method for constructing the triazole ring fused to the pyridazine core.

Methodology:

  • Reflux a mixture of 3-Amino-6-phenylpyridazine-4-carbonitrile (1.0 mmol) and an appropriate aroylhydrazide (e.g., benzhydrazide, 1.1 mmol) in phosphorus oxychloride (POCl₃, 5 mL). POCl₃ serves as both the solvent and the dehydrating agent, facilitating the cyclization.

  • Heat the reaction under reflux for 4-6 hours. Monitor the reaction's progress by TLC. The choice of a high-boiling solvent/reagent like POCl₃ is critical for providing the thermal energy required to overcome the activation barrier for the dehydrative cyclization.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

  • Basify the acidic solution with a cold concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8-9.

  • A solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove inorganic salts.

  • Dry the crude product and purify it by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to yield the target triazolopyridazine.

Parameter Value Rationale
Cyclizing AgentPhosphorus Oxychloride (POCl₃)Acts as both solvent and powerful dehydrating agent.
Reactant Ratio1.0 : 1.1 (Amine:Hydrazide)A slight excess of the hydrazide ensures complete consumption of the starting amine.
TemperatureRefluxProvides necessary energy for the dehydrative cyclization.
Work-upQuenching on ice, basificationSafely neutralizes the reactive POCl₃ and precipitates the basic product.

Conclusion

3-Amino-6-phenylpyridazine-4-carbonitrile is a demonstrably valuable and versatile precursor in heterocyclic chemistry. Its straightforward, high-yield synthesis and the strategic placement of reactive functional groups—the ortho-amino-nitrile—provide a reliable entry point to a wide range of fused heterocyclic systems with proven and potential pharmacological relevance. The protocols and mechanistic insights provided herein serve as a foundation for researchers to not only replicate these transformations but also to innovate and design novel molecular architectures for applications in drug discovery and materials science.

References

  • Title: Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents. [2] Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [1] Source: South African Journal of Chemistry URL: [Link]

  • Title: Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [3] Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. [8] Source: Molecules URL: [Link]

  • Title: A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. [4] Source: ResearchGate URL: [Link]

  • Title: Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. [5] Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [6][7] Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. [9][10] Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-Amino-6-phenylpyridazine-4-carbonitrile in polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-6-phenylpyridazine-4-carbonitrile in polar s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-6-phenylpyridazine-4-carbonitrile in polar solvents. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-Amino-6-phenylpyridazine-4-carbonitrile exhibiting low solubility in aqueous buffers?

A1: The molecular structure of 3-Amino-6-phenylpyridazine-4-carbonitrile contains both polar and non-polar moieties, creating a delicate solubility balance.

  • Polar Features: The pyridazine ring with its two nitrogen atoms, the primary amino group (-NH₂), and the nitrile group (-C≡N) can all engage in hydrogen bonding with polar solvents.

  • Non-Polar Feature: The phenyl group (-C₆H₅) is hydrophobic and contributes significantly to the molecule's low affinity for water.

In its neutral state, the strong intermolecular forces within the crystal lattice of the solid compound, combined with the hydrophobicity of the phenyl ring, often dominate. This makes it difficult for polar solvent molecules, like water, to effectively solvate the molecule, resulting in poor solubility. The parent pyridazine ring itself has only modest basicity[1]. While the 3-amino group enhances this basicity, the neutral form of the molecule remains challenging to dissolve in purely aqueous systems[1].

FeatureChemical GroupExpected Contribution to Solubility
Polar / H-Bonding Pyridazine NitrogensPositive
Polar / H-Bonding 3-Amino Group (-NH₂)Positive
Polar 4-Carbonitrile Group (-C≡N)Positive
Non-Polar 6-Phenyl Group (-C₆H₅)Negative
Troubleshooting Workflow: A Step-by-Step Guide

If you are facing solubility issues, we recommend a systematic approach. Start with the simplest methods (pH adjustment, co-solvents) before moving to more complex formulation strategies.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Secondary Strategies cluster_3 Advanced Strategies cluster_4 Outcome Start Compound exhibits low solubility CheckPurity Confirm Compound Purity & Identity Start->CheckPurity pH pH Adjustment (for ionizable compounds) CheckPurity->pH Cosolvent Co-solvent Screening (DMSO, Ethanol, PEG, etc.) CheckPurity->Cosolvent Salt Salt Formation (Create stable salt form) pH->Salt Success Solubility Goal Achieved pH->Success Sufficiently Soluble? Complexation Complexation (e.g., Cyclodextrins) Cosolvent->Complexation Cosolvent->Success Sufficiently Soluble? Amorphization Physical Form Modification (Amorphous Solid Dispersions) Salt->Amorphization Salt->Success Sufficiently Soluble? Complexation->Success Amorphization->Success

Fig 2. pH-dependent equilibrium of the compound.

Experimental Protocol: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, glycine) with pH values ranging from 2 to 9.

  • Addition: Add an excess amount of 3-Amino-6-phenylpyridazine-4-carbonitrile to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The goal is to have undissolved solid remaining.[2]

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]

  • Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully remove the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.[2]

  • Analysis: Plot the determined solubility (in mg/mL or µM) against the final measured pH of each buffer. This will reveal the pH at which solubility is maximized.

Expected Outcome: You should observe a significant increase in solubility at lower pH values (typically pH < 5).

Solution B: Utilize Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[4] They work by reducing the polarity of the solvent system, making it more favorable for solvating the hydrophobic phenyl group of your molecule.[5][6]

Common Co-solvents for Pre-clinical Research:

Co-solventPolarity IndexTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO) 7.21-10%Excellent solubilizing power. Use the lowest effective concentration due to potential cellular toxicity. [7]
Ethanol (EtOH) 5.25-20%Commonly used, less toxic than DMSO. [5]
Polyethylene Glycol 400 (PEG-400) -10-30%A low-toxicity polymer often used in formulations. [8][9]
Propylene Glycol (PG) 6.810-30%Another common, low-toxicity co-solvent. [5]

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Titration: In a series of tubes, prepare different final concentrations of the co-solvent in the aqueous buffer (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Dilution: Add a small aliquot of your DMSO stock solution to each co-solvent/buffer mixture to achieve your target final concentration. Add the stock solution dropwise while vortexing the buffer to avoid precipitation ("crashing out").[10]

  • Observation: Visually inspect for any precipitation immediately and after a set time (e.g., 1 hour). If the solution remains clear, the compound is soluble under those conditions.

Fig 3. Co-solvency mechanism reducing solvent polarity.
Issue 2: My compound needs to be in a formulation without organic solvents, and pH adjustment is not sufficient or desired.

For in vivo studies or specific cell-based assays, organic solvents may be unacceptable.

Solution: Salt Formation

Causality: While pH adjustment involves forming the salt in situ, you can also synthesize, purify, and isolate a stable salt form of the compound. This approach offers better consistency and avoids the need to formulate at a low pH.[11] Reacting the basic amine with a strong acid (like HCl or H₂SO₄) creates a solid salt that is often crystalline, stable, and readily soluble in water to yield an acidic solution.[1][12] For example, the related 3-aminopyridazine drug Minaprine is formulated as a dihydrochloride salt with excellent aqueous solubility.[1]

Experimental Protocol: Small-Scale Salt Formation

  • Dissolution: Dissolve the free base (your compound) in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).

  • Acid Addition: Slowly add a stoichiometric equivalent (1.0 to 1.1 eq) of a strong acid solution (e.g., 2M HCl in diethyl ether, or concentrated H₂SO₄) dropwise while stirring.

  • Precipitation: The corresponding ammonium salt should precipitate out of the solution. The reaction may be exothermic.[13]

  • Isolation: Collect the solid precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

  • Confirmation: Confirm salt formation using techniques like FTIR (looking for the broad N-H⁺ stretch) or elemental analysis.[14]

  • Solubility Test: Test the solubility of the newly formed salt in water or your desired buffer using the shake-flask method described previously.

Issue 3: I have tried all the above, but the solubility is still too low for my required concentration.

In some cases, especially for very high target concentrations, more advanced methods are needed.

Solution: Amorphous Solid Dispersions

Causality: Your compound is likely a highly stable crystalline solid. In a crystal, molecules are arranged in a low-energy, ordered lattice that is difficult to break apart. Amorphization is the process of converting this crystalline solid into a high-energy, disordered (amorphous) state.[15][16] This amorphous form does not have a strong crystal lattice to overcome, and as a result, it typically exhibits significantly higher apparent solubility and a faster dissolution rate.[17]

Methods: This is an advanced formulation technique often requiring specialized equipment.

  • Solvent Evaporation/Spray Drying: The drug and a stabilizing polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then rapidly evaporated (e.g., using a rotary evaporator or spray dryer).[17][18] This rapid process traps the drug in its amorphous state, dispersed within the polymer matrix.

  • Hot-Melt Extrusion: The drug and polymer are heated and mixed until they form a molten solution, which is then rapidly cooled.[18]

These techniques are typically outsourced to specialized formulation groups or contract research organizations but are a powerful tool for overcoming profound solubility limitations.

References
  • Vo, C. L. N., Park, C., & Lee, B. J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1359. [Link]

  • Kim, J. Y., Kim, S., & Lee, B. J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PubMed, 34575436. [Link]

  • Kim, J. Y., Kim, S., & Lee, B. J. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Semantic Scholar. [Link]

  • Chambers, R. J., & Roughton, A. L. (2017). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 8(8), 839-852. [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Hintz, R. J., & Johnson, K. C. (1989). The effect of cosolvents on the solubility and partitioning of drug molecules. International Journal of Pharmaceutics, 51(2), 149-156. [Link]

  • Alam, M. S., Al-Jenoobi, F. I., & Al-Mohizea, A. M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • Wikipedia. (n.d.). Pyridazine. Wikipedia. [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Scribd. [Link]

  • Singh, R., & Singh, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(9), 1752-1756. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • International Journal of Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. [Link]

  • Sharma, D., & Saini, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science, 9(06), 125-133. [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Chemistry LibreTexts. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 36. [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 133-139. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2011). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Journal of the Brazilian Chemical Society, 22(3), 567-571. [Link]

  • ResearchGate. (n.d.). Preparation of Water-Soluble Compounds Through Salt Formation. ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Sciencemadness Discussion Board. (2007). amine salt formation in ketones as solvents. Sciencemadness.org. [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. ajptonline.com. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. ijpra.com. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, K. M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.org. [Link]

  • Journal of Research of the National Bureau of Standards. (1988). Calculation of Aqueous Solubility of Organic Compounds. NIST. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Solubility enhancement techniques: A comprehensive review. globalresearchonline.net. [Link]

  • Scientific Reports. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Nature. [Link]

  • Google Patents. (n.d.). Use of nitriles as polar aprotic solvents.
  • EurekAlert!. (2026). Chemistry, regioselective and stereoselective electrochemical dearomatization-multifunctionalization reactions of pyridine. EurekAlert!. [Link]

  • American Chemical Society. (1988). Mutual Solubility of Water and Nitriles. ACS Publications. [Link]

  • PubChem. (n.d.). 3-Chloropyridazine-4-carbonitrile. PubChem. [Link]

  • PubMed. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. PubMed. [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. PubChem. [Link]

Sources

Optimization

Best purification and recrystallization methods for 3-Amino-6-phenylpyridazine-4-carbonitrile

Welcome to the Technical Support Center for 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No. 181867-11-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No. 181867-11-8)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals who require high-purity isolation of this functionalized pyridazine derivative.

Because this compound is typically synthesized via the recyclization of a dimedone-phenylglyoxal-malononitrile adduct with hydrazine hydrate[2], crude reaction mixtures often contain unreacted N-nucleophiles and complex chromene byproducts. The guides below provide field-proven, self-validating methodologies to achieve >99% purity.

Purification Workflow Overview

Workflow for the purification of 3-Amino-6-phenylpyridazine-4-carbonitrile from crude mixture.

Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with unreacted hydrazine and chromene byproducts? A: During the three-component condensation and subsequent recyclization, hydrazine hydrate is often used in excess to drive the formation of the pyridazine ring from the 5,6,7,8-tetrahydro-4H-chromene intermediate[2]. Hydrazine is highly polar and water-soluble, while the fragmented dimedone byproducts are organic-soluble. Causality & Solution: Implement a rigorous biphasic aqueous workup before chromatography. Washing the organic layer (EtOAc or DCM) with a mildly acidic brine solution neutralizes and partitions the unreacted hydrazine into the aqueous phase, leaving the crude target compound in the organic layer.

Q2: What is the optimal solvent system for silica gel flash chromatography? A: 3-Amino-6-phenylpyridazine-4-carbonitrile possesses mixed polarity: a lipophilic phenyl ring, a polar carbonitrile group, and basic hydrogen-bonding sites (the amino group and pyridazine nitrogens). On standard silica gel, the basic nitrogens interact strongly with acidic silanol groups, causing severe band tailing (streaking). Causality & Solution: Use a Dichloromethane (DCM) and Methanol (MeOH) gradient, but critically, add 1% Triethylamine (Et 3​ N). The Et 3​ N acts as a sacrificial base, capping the silica's acidic sites and allowing the target compound to elute as a sharp, well-resolved band.

Table 1: Chromatographic Solvent Optimization
Solvent System (v/v)Rf ValueResolution / ObservationRecommendation
Hexane : EtOAc (1:1)0.10Poor migration, heavy streakingNot Recommended
DCM : MeOH (95:5)0.25Moderate migration, slight tailingAcceptable
DCM : MeOH : Et 3​ N (95:4:1)0.35Sharp band, excellent resolutionOptimal

Q3: How do I select the best recrystallization solvent to achieve >99% HPLC purity? A: The goal of recrystallization is to exploit a steep solubility curve—where the compound is highly soluble at the solvent's boiling point but nearly insoluble at room temperature. Absolute ethanol provides the optimal thermodynamic environment for this compound. The amino and carbonitrile groups form transient hydrogen bonds with ethanol, allowing dissolution when hot, while the lipophilic phenyl ring forces the compound out of solution into a highly ordered prismatic crystal lattice upon cooling.

Table 2: Recrystallization Solvent Screening Data
Solvent SystemRecovery (%)Purity (HPLC %)Crystal Habit
Methanol45%97.5%Fine needles
Ethanol (Absolute)78%99.2%Prismatic crystals
EtOAc / Hexane (1:2)85%98.0%Amorphous powder
Water / Ethanol (1:1)>90%<95.0%Oiling out observed

Q4: Why is my product "oiling out" (crashing as a liquid) during recrystallization instead of forming solid crystals? A: "Oiling out" occurs when the target compound separates from the solvent at a temperature above its melting point (often depressed by impurities), forming a biphasic liquid system rather than a solid lattice. This is common if the cooling rate is too rapid or if a highly aqueous solvent system (like EtOH/Water) is used. Causality & Solution: Follow the troubleshooting logic below. The most reliable fix is to switch to a lower boiling point solvent system (e.g., EtOAc/Hexane) or to introduce a seed crystal to lower the nucleation energy barrier.

Logical troubleshooting pathway for resolving oiling out during recrystallization.

Standard Operating Procedures (SOPs)

Protocol A: Flash Column Chromatography (Self-Validating Method)
  • Preparation : Pack a silica gel column (230-400 mesh) using a slurry of Dichloromethane (DCM) containing 1% Triethylamine (Et 3​ N). Self-Validation: Run 2 column volumes of the solvent through the silica to ensure all acidic sites are neutralized before loading.

  • Sample Loading : Dissolve the crude 3-Amino-6-phenylpyridazine-4-carbonitrile in a minimal volume of DCM. If solubility is poor, pre-absorb the crude mixture onto a small amount of silica gel (dry loading) and evaporate the solvent to a free-flowing powder.

  • Elution : Elute the column using a gradient starting from 100% DCM (with 1% Et 3​ N) and gradually increasing polarity to DCM:MeOH (95:5).

  • Validation : Monitor fractions via TLC (UV active at 254 nm). The target compound will elute at an Rf of ~0.35. Pool only the fractions containing the pure spot and concentrate under reduced pressure.

Protocol B: Recrystallization from Absolute Ethanol
  • Dissolution : Transfer the semi-pure solid from chromatography into a round-bottom flask. Add a minimal volume of boiling absolute ethanol dropwise until the solid is completely dissolved.

  • Hot Filtration (Optional) : If insoluble polymeric impurities remain, perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization.

  • Nucleation : Allow the clear filtrate to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding impurities that would otherwise be trapped in a rapidly forming amorphous solid.

  • Harvesting : Once crystals have formed at room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to maximize yield. Collect the prismatic crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

References

  • Ovchinnikova, V. V., & Andin, A. N. (2014). ChemInform Abstract: Recyclization of Dimedone Adduct with 2-(2-Oxo-2-phenylethylidene)propanedinitrile in the Reaction with N-Nucleophiles. Russian Journal of General Chemistry. 2

  • EvitaChem. 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS No.: 181867-11-8) Product Specifications. 1

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-Amino-6-phenylpyridazine-4-carbonitrile

Welcome to the Technical Support Center. Analyzing highly functionalized basic compounds like 3-Amino-6-phenylpyridazine-4-carbonitrile often presents significant chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly functionalized basic compounds like 3-Amino-6-phenylpyridazine-4-carbonitrile often presents significant chromatographic challenges. This guide provides a mechanistic understanding, self-validating protocols, and troubleshooting workflows designed for drug development professionals to achieve symmetrical peaks and reliable quantification.

Module 1: Mechanistic Diagnosis

Why does 3-Amino-6-phenylpyridazine-4-carbonitrile cause peak tailing?

To solve peak tailing, we must first understand the molecular behavior of the analyte. 3-Amino-6-phenylpyridazine-4-carbonitrile contains a pyridazine ring, a primary amine, a phenyl group, and a carbonitrile group. The primary amine and pyridazine nitrogens act as strong basic functional groups (hydrogen bond donors and acceptors).

In reversed-phase HPLC using standard silica-based columns, analyte retention is primarily driven by nonspecific hydrophobic interactions with the stationary phase (e.g., via the phenyl ring)[1]. However, secondary polar interactions occur between the basic nitrogen atoms of the analyte and residual silanol groups (Si-OH) on the silica surface[1][2].

At a mobile phase pH > 3.0, these acidic silanol groups become deprotonated and ionized (Si-O⁻)[1][3]. Simultaneously, the basic functional groups of the analyte become protonated (NH₃⁺). The resulting strong electrostatic (ion-exchange) interactions cause different molecules of the analyte to travel through the column at different speeds, manifesting as a prolonged trailing edge or "peak tailing"[1][4].

Module 2: Troubleshooting Workflow

Before altering your chemistry, you must systematically determine if the root cause is physical (e.g., extra-column volume) or chemical (e.g., silanol interactions)[5]. Follow the logical workflow below:

HPLC_Troubleshooting Start Analyze Peak Shape (Asymmetry Factor) CheckAs Is As > 1.5? Start->CheckAs InjectNeutral Inject Neutral Probe (e.g., Toluene) CheckAs->InjectNeutral Yes (Tailing) Success Symmetrical Peak (As < 1.2) CheckAs->Success No Physical Physical Issue: Check Fittings/Void InjectNeutral->Physical Probe Tails Chemical Chemical Issue: Silanol Interactions InjectNeutral->Chemical Probe Symmetric Physical->Success Fix Plumbing LowPH Lower pH < 3.0 (Protonate Silanols) Chemical->LowPH ChangeCol Use End-Capped or Polar-Embedded Column LowPH->ChangeCol If tailing persists ChangeCol->Success

Diagnostic workflow for resolving HPLC peak tailing of basic compounds.

Module 3: Self-Validating Experimental Protocols

If the diagnostic workflow points to a chemical issue, implement one of the following self-validating protocols.

Protocol A: Low-pH Mobile Phase Optimization (Silanol Suppression)

Causality : Lowering the mobile phase pH below 3.0 ensures the full protonation of ionizable residual silanol groups, neutralizing their negative charge and eliminating electrostatic attraction with the basic analyte[1][6]. Step-by-Step Methodology :

  • Prepare Aqueous Phase (Mobile Phase A) : Add 0.1% v/v Trifluoroacetic acid (TFA) or Formic Acid to HPLC-grade water. Verify with a pH meter that the pH is approximately 2.0 - 2.5.

  • Prepare Organic Phase (Mobile Phase B) : Add 0.1% v/v TFA or Formic Acid to HPLC-grade Acetonitrile.

  • Column Verification : Ensure your column is designed to withstand acidic conditions (pH < 3.0) to prevent silica dissolution[6].

  • Equilibration : Flush the column with 10-20 column volumes of the initial gradient composition.

  • Validation : Inject the 3-Amino-6-phenylpyridazine-4-carbonitrile sample. Calculate the Asymmetry factor (As). An As value < 1.5 is acceptable for most assays, though < 1.2 is the target for perfect symmetry[1].

Protocol B: High-Ionic Strength Buffering (Silanol Masking)

Causality : If low pH is unsuitable for your detector or degrades your analyte, using a buffer at a higher concentration can mask residual silanol interactions by increasing the ionic strength of the mobile phase, which competitively blocks the active silanol sites[4][6]. Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 25 mM phosphate buffer (for LC-UV) or a <10 mM ammonium formate buffer (for LC-MS to prevent ion suppression)[6].

  • pH Adjustment : Adjust the pH to 7.0.

  • Equilibration : Flush the column thoroughly. Pay close attention to the organic solvent ratio (%B) to prevent buffer precipitation[6].

  • Validation : Inject the sample and monitor peak shape. The increased ionic strength will competitively block the active silanol sites, improving peak symmetry[4].

Module 4: Quantitative Data & Column Selection

Choosing the right stationary phase is a proactive method to prevent peak tailing due to secondary interactions[6]. End-capping involves converting residual silanol groups to less polar surface functional groups (e.g., using trimethylsilyl), reducing their potential to interact with polar analytes[4][6].

Table 1: Column Chemistry Comparison for Basic Amines

Column ChemistryMechanism of ActionSuitability for Basic AminesExpected Asymmetry (As)
Standard C18 (Non-endcapped) Pure hydrophobic retention; highly exposed active silanols.Poor (Severe secondary interactions)> 2.0 (Severe Tailing)
Base-Deactivated Silica (BDS) Acid-washed to remove trace metals, heavily end-capped[6].Good (Reduced silanol activity)1.2 - 1.5 (Acceptable)
Polar-Embedded C18 Amide or ether groups shield residual silanols[3].Excellent (Prevents electrostatic binding)< 1.2 (Symmetrical)
Polymeric Phase No silica backbone; zero silanol groups present.Excellent (Complete elimination of silanols)< 1.2 (Symmetrical)

Module 5: Frequently Asked Questions (FAQs)

Q1: How do I definitively know if the tailing is caused by my column chemistry or my instrument plumbing? A1: Inject a neutral probe, such as toluene or uracil. Neutral compounds do not undergo acid-base interactions with silanols. If the neutral probe tails, you have a physical problem (e.g., extra-column dead volume, improper fittings, or a void at the column inlet). If the neutral probe is symmetrical but your basic analyte tails, the issue is chemical (secondary interactions)[5].

Q2: I am already using an end-capped column, but my peak still tails. Why? A2: Due to steric hindrance, end-capping reactions are rarely 100% efficient, often leaving up to 50% of residual silanols unreacted[1]. For highly basic compounds like pyridazines and primary amines, even a small number of active silanols can cause tailing. You must combine end-capped columns with mobile phase pH optimization[1][3].

Q3: Can sample overloading cause peak tailing? A3: Yes. If the injection volume or analyte concentration exceeds the column's linear capacity, it causes partial saturation of the stationary phase. This typically results in a front-end elution followed by a long tail as the remaining analyte desorbs slowly[2]. Ensure your injection concentration is within the column's dynamic range.

References

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. URL: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. URL:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. URL: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. URL:[Link]

  • HPLC Peak Tailing. Axion Labs. URL: [Link]

  • Peak Tailing in RP-HPLC. Mbarara University of Science and Technology. URL:[Link]

  • 3-Amino-6-phenylpyridazine-4-carbonitrile Properties. Chemikart. URL: [Link]

Sources

Optimization

Reducing unwanted byproducts in 3-Amino-6-phenylpyridazine-4-carbonitrile preparation

Welcome to the Technical Support Center for the synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and minimize the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction to the Synthesis and Key Challenges

The predominant and most efficient method for synthesizing 3-Amino-6-phenylpyridazine-4-carbonitrile is a one-pot, three-component reaction involving phenylglyoxal monohydrate, malononitrile, and hydrazine hydrate. While seemingly straightforward, this reaction is nuanced, and control over reaction conditions is paramount to achieving high yield and purity. The primary challenges encountered are ensuring the correct regioselectivity, preventing hydrolysis of the nitrile group, and avoiding polymerization of reactive starting materials.

This guide will address these challenges in a practical, question-and-answer format, providing you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield and/or Presence of the Incorrect Isomer (3-Amino-5-phenylpyridazine-4-carbonitrile)

Question: My reaction is resulting in a low yield of the desired 3-Amino-6-phenylpyridazine-4-carbonitrile, and I suspect the formation of the 5-phenyl isomer. How can I confirm this and improve the regioselectivity?

Answer:

This is a common and critical issue in this synthesis. The formation of the undesired 3-amino-5-phenylpyridazine-4-carbonitrile isomer arises from the initial reaction of phenylglyoxal with malononitrile, rather than with hydrazine. To ensure the formation of the desired 6-phenyl isomer, the reaction must proceed through the phenylglyoxal monohydrazone intermediate.

Mechanistic Insight:

The key to controlling regioselectivity lies in the initial nucleophilic attack. The desired pathway involves the reaction of the more nucleophilic hydrazine with one of the carbonyl groups of phenylglyoxal to form the monohydrazone. This intermediate then reacts with the activated methylene group of malononitrile, followed by cyclization and aromatization to yield the 6-phenyl product. If malononitrile reacts first, it leads to an intermediate that, upon reaction with hydrazine, cyclizes to the 5-phenyl isomer.[1][2]

Troubleshooting Protocol:

  • Controlled Reagent Addition: The most critical parameter is the order of addition.

    • Step 1: Dissolve phenylglyoxal monohydrate in a suitable solvent (e.g., ethanol/water mixture).

    • Step 2: Add hydrazine hydrate to the phenylglyoxal solution and stir at room temperature for a defined period (e.g., 30 minutes) to ensure the complete formation of the phenylglyoxal monohydrazone.

    • Step 3: Subsequently, add malononitrile to the reaction mixture.

  • Reaction Monitoring:

    • Use Thin Layer Chromatography (TLC) to monitor the formation of the monohydrazone before adding malononitrile. The hydrazone should have a different Rf value than the starting phenylglyoxal.

    • After the addition of malononitrile, continue to monitor the reaction for the appearance of the product spot and the disappearance of the intermediate.

  • Analytical Confirmation of Isomers:

    • HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the two isomers. They will likely have different retention times on a C18 column.

    • NMR Spectroscopy: The proton and carbon NMR spectra of the two isomers will be distinct. In the 1H NMR of the desired 6-phenyl isomer, the pyridazine proton will have a specific chemical shift that can be compared to literature values or the spectrum of the undesired 5-phenyl isomer.[3]

Workflow for Ensuring Regioselectivity:

cluster_0 Recommended Protocol cluster_1 Undesired Pathway A Phenylglyoxal + Hydrazine B Phenylglyoxal Monohydrazone A->B Stir 30 min C + Malononitrile B->C D 3-Amino-6-phenylpyridazine-4-carbonitrile (Desired Product) C->D Cyclization E Phenylglyoxal + Malononitrile F Intermediate Adduct E->F G + Hydrazine F->G H 3-Amino-5-phenylpyridazine-4-carbonitrile (Isomeric Byproduct) G->H Cyclization

Caption: Controlled reagent addition is key to regioselectivity.

Issue 2: Presence of a Carboxamide Byproduct

Question: My final product shows an impurity with a different IR spectrum (reduced nitrile peak, additional C=O stretch) and a higher molecular weight in mass spectrometry. What is this and how can I avoid it?

Answer:

This impurity is likely the corresponding 3-amino-6-phenylpyridazine-4-carboxamide, formed by the hydrolysis of the nitrile group. This is a common side reaction, especially if water is present under non-neutral pH conditions and at elevated temperatures.

Mechanistic Insight:

Nitrile hydrolysis can be catalyzed by both acid and base. The lone pair on the nitrogen of the amino group can also influence the reactivity of the adjacent nitrile. The reaction proceeds through a protonated or hydroxide-attacked intermediate, which is then hydrated to the amide.

Troubleshooting Protocol:

  • Control of pH:

    • The reaction is typically carried out under neutral to slightly basic conditions from the hydrazine hydrate. Avoid the addition of strong acids or bases.

    • During work-up, if an aqueous wash is necessary, use a buffered solution or deionized water and minimize contact time.

  • Anhydrous Conditions (where applicable):

    • While the initial reaction often uses an aqueous solvent system, ensure that any subsequent steps or work-up procedures that do not require water are performed under anhydrous conditions if nitrile hydrolysis is a persistent issue.

  • Temperature Control:

    • Avoid excessive heating of the reaction mixture, as higher temperatures can accelerate the rate of hydrolysis. The reaction generally proceeds efficiently at room temperature.

  • Purification:

    • If the carboxamide byproduct does form, it can often be separated from the desired nitrile by column chromatography due to its higher polarity. Recrystallization may also be effective if the solubility profiles of the two compounds are sufficiently different.

Data Summary: Impact of pH on Nitrile Stability

pH ConditionRisk of Nitrile HydrolysisRecommendation
Strongly Acidic (pH < 4)HighAvoid during reaction and work-up.
Neutral (pH ~7)LowOptimal for product stability.
Strongly Basic (pH > 10)HighAvoid prolonged exposure.
Issue 3: Formation of Polymeric or Tarry Byproducts

Question: My reaction mixture becomes viscous and dark, and upon work-up, I isolate a significant amount of an insoluble, tarry material. What is causing this polymerization?

Answer:

Polymerization can be a significant issue due to the reactive nature of the starting materials, particularly malononitrile and phenylglyoxal.

Mechanistic Insight:

  • Malononitrile Polymerization: Malononitrile has an active methylene group and can undergo self-condensation, especially in the presence of a base, to form a variety of oligomers and polymers.

  • Phenylglyoxal Polymerization: Phenylglyoxal can also polymerize upon standing or heating.[4]

  • Cross-Polymerization: Complex polymerization can occur between the starting materials and intermediates.

Troubleshooting Protocol:

  • Purity of Starting Materials:

    • Use high-purity, and preferably freshly distilled or recrystallized, starting materials. Impurities can sometimes act as initiators for polymerization.

  • Stoichiometry Control:

    • Use a slight excess of hydrazine hydrate relative to phenylglyoxal to ensure the rapid and complete formation of the monohydrazone, which is less prone to polymerization than phenylglyoxal itself. Avoid a large excess of any single reagent.

  • Temperature Management:

    • Run the reaction at room temperature. Elevated temperatures can significantly increase the rate of polymerization. If the reaction is sluggish, consider gentle warming (e.g., to 40-50 °C) while carefully monitoring for any signs of polymerization.

  • Solvent Choice:

    • A solvent system like ethanol/water generally works well. Ensure that the starting materials are well-dissolved to avoid high local concentrations that can favor polymerization.

Troubleshooting Logic for Polymerization:

A Polymerization Observed B Check Purity of Reagents A->B Impurity Initiated? C Control Stoichiometry A->C Excess Reagent? D Optimize Temperature A->D Reaction Too Hot? E Pure Product B->E C->E D->E

Caption: A systematic approach to troubleshooting polymerization.

Experimental Protocols

Optimized Synthesis of 3-Amino-6-phenylpyridazine-4-carbonitrile
  • To a 100 mL round-bottom flask, add phenylglyoxal monohydrate (1.0 eq) and a 1:1 mixture of ethanol and water (e.g., 20 mL). Stir until the solid is fully dissolved.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature. Monitor the formation of the phenylglyoxal monohydrazone by TLC.

  • Add malononitrile (1.0 eq) to the reaction mixture in one portion.

  • Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials and the formation of the product.

  • The product will typically precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from ethanol to obtain pure 3-Amino-6-phenylpyridazine-4-carbonitrile.

HPLC Method for Product and Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: Carboxamide byproduct (most polar) -> 3-Amino-5-phenylpyridazine-4-carbonitrile -> 3-Amino-6-phenylpyridazine-4-carbonitrile (least polar).

References

  • El-Abadelah, M. M., Hussein, A. Q., & Musa, O. M. (1991). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 1617-1621. [Link]

  • Takahashi, K. (1977). The reactions of phenylglyoxal and related reagents with amino acids. The Journal of Biochemistry, 81(2), 395-402. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. [Link]

  • Dabholkar, V. V., & Gavande, S. S. (2018). NiFe2O4 nanoparticle as a heterogeneous catalyst for the one-pot four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Der Pharma Chemica, 10(6), 135-141. [Link]

  • Takahashi, K. (1968). Further studies on the reactions of phenylglyoxal and related reagents with proteins. The Journal of Biochemistry, 64(4), 441-446. [Link]

  • Wikipedia. (n.d.). Phenylglyoxal. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2010). Substituted quinolinones. 18. 3-Acetyl-4-methylthioquinolin-2(1H)-one as useful synthon intermediate for synthesis of some new quinolinones. Molecules, 15(3), 1646-1658. [Link]

  • Elnagdi, M. H., Abdel-Galil, F. M., Riad, B. Y., & Elgemeie, G. E. H. (1983). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. Heterocycles, 20(12), 2437-2441. [Link]

  • Chemistry Stack Exchange. (2016, February 10). Internal Cannizzaro reaction of phenylglyoxal. [Link]

  • Wube, A. A., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Molecules, 16(12), 9896-9908. [Link]

  • Schubert, C., et al. (2002). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry, 45(1), 211-215. [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66. [Link]

  • Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]

  • Quarles, C. E., et al. (2013). Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. International Journal of Molecular Sciences, 14(8), 15694-15707. [Link]

  • D'Amico, M., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 701-704. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2010). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules, 15(11), 7945-7954. [Link]

  • Gomaa, M. A. M., & Ali, M. A. (2024). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 67(1), 1-20. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Organic Syntheses. (n.d.). 5-PHENYL-2,4-PENTADIENAL. [Link]

  • Elnagdi, M. H., et al. (2008). Studies with malononitrile derivatives: synthesis and reactivity of 4-benzylpyrazole-3,5-diamines. Heterocycles, 75(6), 1371-1379. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Schubert, C., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(1), 211-5. [Link]

  • Al-Mousawi, S. M., et al. (2011). Reassignment of the Structures of Products Produced by Reactions of the Product Believed To Be 2-(1-Phenyl-2-Thiocyanatoethylidene)-malononitrile with Electrophiles. Molecules, 16(5), 3456-3472. [Link]

  • Patil, S. B., et al. (2021). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. Indian Journal of Chemistry - Section B, 60B(5), 710-716. [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Synthesis Yields for 3-Amino-pyridazine-4-carbonitriles: A Comparative Guide to Catalytic and Catalyst-Free Methodologies

The 3-amino-pyridazine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, valued for its role in the development of novel kinase inhibitors and functional organic materials. T...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-amino-pyridazine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry and materials science, valued for its role in the development of novel kinase inhibitors and functional organic materials. The precise arrangement of its substituents dramatically influences its biological activity and physical properties, making regiocontrolled synthesis a critical challenge for researchers.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing phenyl-substituted 3-amino-pyridazine-4-carbonitriles. We will dissect a highly efficient, catalyst-free, three-component reaction that preferentially yields the 5-phenyl isomer and contrast it with catalytic approaches, such as the Suzuki-Miyaura cross-coupling, which offer regioselective access to the 6-phenyl isomer. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting and optimizing the appropriate synthesis for their specific target.

Part 1: De Novo Ring Construction via Catalyst-Free Three-Component Synthesis

One of the most direct methods for constructing the pyridazine ring is through a one-pot, multi-component reaction (MCR). This approach is lauded for its operational simplicity, high atom economy, and adherence to green chemistry principles by avoiding the need for a metal catalyst.

Mechanistic Rationale and Regiochemical Outcome

A well-documented procedure involves the reaction of an arylglyoxal, malononitrile, and hydrazine hydrate in an aqueous ethanol solution at room temperature.[1][2] The key to the regiochemical outcome of this reaction lies in the sequence of intermediate formation. The experimental design, where hydrazine is pre-incubated with the arylglyoxal, ensures the rapid formation of a monohydrazone intermediate. Malononitrile then undergoes a Knoevenagel condensation with the remaining keto-carbonyl group, followed by intramolecular cyclization and tautomerization to yield the final product.

This specific pathway overwhelmingly favors the formation of the 3-amino-5-arylpyridazine-4-carbonitrile isomer.[1] Attempts to force the formation of the 6-aryl isomer by first reacting the arylglyoxal with malononitrile have been reported to fail, highlighting the thermodynamic and kinetic control exerted by this reaction sequence.[1]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Condensation & Cyclization Arylglyoxal Arylglyoxal Monohydrazone Monohydrazone Intermediate (5) Arylglyoxal->Monohydrazone 30 min, RT Hydrazine Hydrazine Hydrate Hydrazine->Monohydrazone OpenChain Open-Chain Adduct Monohydrazone->OpenChain Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->OpenChain FinalProduct 3-Amino-5-arylpyridazine- 4-carbonitrile (4) OpenChain->FinalProduct Intramolecular Cyclization

Caption: Reaction mechanism for the three-component synthesis.

Performance Data: Yields Across Different Aryl Substituents

The catalyst-free MCR demonstrates high efficiency for a variety of arylglyoxals. The yields reported by Khalafy et al. are summarized below.[1][2]

EntryAryl Group (Ar)ProductYield (%)
1Phenyl3-Amino-5-phenylpyridazine-4-carbonitrile78
24-Methylphenyl3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile86
34-Chlorophenyl3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile87
44-Bromophenyl3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile85
52-Thienyl3-Amino-5-(2-thienyl)pyridazine-4-carbonitrile75
Experimental Protocol: Synthesis of 3-Amino-5-phenylpyridazine-4-carbonitrile[1]
  • Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of ethanol and water (3 mL).

  • Reagent Addition: Add phenylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) to the solvent mixture.

  • Intermediate Formation: Stir the mixture vigorously at room temperature for 30 minutes. The solution will typically change color as the monohydrazone forms.

  • Second Stage Addition: Add malononitrile (1 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for an additional 30 minutes. A precipitate should form.

  • Work-up: Collect the solid product by filtration. Wash the precipitate with hot water (2 x 5 mL) to remove any residual salts.

  • Purification: The collected white solid can be further purified by recrystallization from ethanol to yield the final product.

Part 2: Targeted Synthesis of the 6-Phenyl Isomer via Catalysis

To achieve the specific synthesis of 3-amino-6-phenylpyridazine-4-carbonitrile , a strategy based on the functionalization of a pre-formed pyridazine ring is required. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the gold standard for this type of regioselective C-C bond formation.[3][4][5]

Causality of Experimental Design: The Suzuki-Miyaura Approach

This method begins with a pyridazine core containing a leaving group (typically a halogen) at the C-6 position, such as 3-amino-6-chloropyridazine. The palladium catalyst facilitates a catalytic cycle involving oxidative addition into the C-Cl bond, transmetalation with a phenylboronic acid derivative, and reductive elimination to form the desired C-C bond, regenerating the catalyst. This process provides unambiguous regiochemical control, making it the preferred method for accessing the 6-phenyl isomer.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[5]
  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-amino-6-chloropyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst and promote side reactions.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,2-dimethoxyethane (DME) and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Part 3: Comparative Analysis and Benchmarking

The choice of synthetic strategy is dictated by the desired final structure and experimental constraints. Below is a direct comparison of the two primary methodologies.

FeatureThree-Component ReactionPalladium-Catalyzed Suzuki Coupling
Target Isomer 3-Amino-5-phenylpyridazine-4-carbonitrile 3-Amino-6-phenylpyridazine-4-carbonitrile
Key Reactants Arylglyoxal, Malononitrile, Hydrazine3-Amino-6-chloropyridazine, Phenylboronic Acid
Catalyst System Catalyst-FreePd(PPh₃)₄ or other Pd(0)/Pd(II) complexes
Reaction Conditions Room Temperature, EtOH/H₂O80-100 °C, Anhydrous/Degassed Solvents
Reported Yield Good to Excellent (75-87%)[1][2]Generally Good (Yields are substrate-dependent)[7]
Advantages One-pot, mild conditions, high atom economy, no catalyst cost/removal.Excellent regiocontrol, well-established, broad substrate scope for boronic acids.
Limitations Highly regioselective for the 5-aryl isomer only.Multi-step (requires synthesis of precursor), requires inert atmosphere, potential for side reactions.

Part 4: Workflow for Catalyst Optimization

For researchers employing the Suzuki-Miyaura coupling, optimizing the reaction is crucial for maximizing yield and minimizing impurities. A systematic approach to screening reaction parameters is recommended.

G Start Define Substrates: 3-Amino-6-halopyridazine + Arylboronic Acid Screen_Catalyst Screen Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Start->Screen_Catalyst Screen_Base Screen Base (e.g., Na2CO3, K2CO3, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Dioxane, DME, Toluene) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) Screen_Solvent->Optimize_Temp Analysis Analyze Yield & Purity (LC-MS, NMR) Optimize_Temp->Analysis Analysis->Screen_Catalyst Re-optimize if needed Final_Protocol Final Optimized Protocol Analysis->Final_Protocol Best Conditions

Caption: General workflow for optimizing Suzuki-Miyaura coupling reactions.

Trustworthiness: Troubleshooting Common Issues
  • Boronic Acid Homocoupling: This side reaction can be minimized by thoroughly degassing all solvents and reagents before adding the palladium catalyst to remove oxygen.[5]

  • Deboronation: The hydrolytic cleavage of the C-B bond in the boronic acid can compete with the desired cross-coupling. Using a less aqueous solvent system or a different base may mitigate this issue.

  • Low Catalyst Activity: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Alternatively, use a Pd(0) source directly.

Conclusion

The synthesis of 3-amino-6-phenylpyridazine-4-carbonitrile and its isomers is a tale of two distinct and highly regioselective strategies. For researchers targeting the 5-phenyl isomer , the catalyst-free, three-component reaction offers a rapid, high-yielding, and environmentally benign route.[1][2] However, for the specific synthesis of the 6-phenyl isomer , a multi-step approach culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling is the most reliable and scientifically sound method, providing unparalleled control over the final product's regiochemistry.[3][5] Understanding the mechanisms and experimental nuances of each pathway is paramount for the successful and efficient synthesis of these valuable heterocyclic compounds.

References

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-182. Available at: [Link]

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. Available at: [Link]

  • Queiroz, M. J., & Calhelha, R. C. (2005). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. Available at: [Link]

  • Ortega, N., et al. (2005). Revision of Outcome and Mechanism of a New Multicomponent Reaction. Organic Letters. Available at: [Link]

  • Karapetyan, G., et al. (2013). Three-component assembly of structurally diverse 2-aminopyrimidine-5-carbonitriles. ACS Combinatorial Science. Available at: [Link]

  • Sotelo, E., et al. (2002). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Luo, Y., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. Available at: [Link]

  • Orr, M., et al. (2014). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. ResearchGate. Available at: [Link]

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Comparative

Reproducibility of 3-Amino-6-phenylpyridazine-4-carbonitrile results in in vitro assays

Reproducibility of 3-Amino-6-phenylpyridazine-4-carbonitrile Results in In Vitro Assays: A Comprehensive Analytical Guide As a Senior Application Scientist, I frequently encounter a common bottleneck in early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 3-Amino-6-phenylpyridazine-4-carbonitrile Results in In Vitro Assays: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter a common bottleneck in early-stage drug discovery: highly promising heterocyclic scaffolds that exhibit erratic, irreproducible behavior in standard in vitro assays. 3-Amino-6-phenylpyridazine-4-carbonitrile (CAS 181867-11-8) is a prime example. This compound serves as a critical building block and bioactive scaffold, widely recognized for its potential as a kinase inhibitor, an NLRP3 inflammasome modulator, and a potent antineuroinflammatory agent .

However, the very structural features that make it biologically active—a planar pyridazine ring, a lipophilic phenyl group, and a highly conjugated carbonitrile system—also make it notoriously difficult to handle in aqueous screening environments. This guide objectively compares the in vitro performance of this compound against standard reference alternatives and provides self-validating, causality-driven protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Grounding & Assay Challenges

Pyridazine-based derivatives are frequently evaluated for their ability to suppress glial activation and inhibit pro-inflammatory cytokine production (such as IL-1β and iNOS) by targeting specific intracellular kinases or the NLRP3 inflammasome .

Pathway Compound 3-Amino-6-phenylpyridazine- 4-carbonitrile Kinase Target Kinases / NLRP3 Compound->Kinase Inhibits Glial Glial Activation (Microglia/Astrocytes) Kinase->Glial Activates Cytokines Pro-inflammatory Cytokines (IL-1β, iNOS, NO) Glial->Cytokines Produces Neuro Neuroinflammation / Cellular Toxicity Cytokines->Neuro Drives

Caption: Mechanism of action for 3-amino-6-phenylpyridazine derivatives in suppressing kinase-mediated glial activation.

The Reproducibility Crisis: When testing this compound, researchers often report high inter-assay variability (CV% > 20%). This is rarely a biological phenomenon; it is a physicochemical artifact. The conjugated system absorbs strongly in the UV-Vis spectrum, interfering with colorimetric readouts (like the MTT assay). Furthermore, its poor aqueous solubility leads to colloidal aggregation, causing promiscuous, false-positive enzyme inhibition.

Comparative Performance Analysis

To contextualize its performance, we must compare 3-Amino-6-phenylpyridazine-4-carbonitrile against established reference compounds used in similar assays. The table below highlights why standard protocols fail and why optimized handling is required.

CompoundPrimary ApplicationAqueous Solubility LimitIC50 (iNOS Inhibition)Inter-Assay CV%Primary Assay Interference Risk
3-Amino-6-phenylpyridazine-4-carbonitrile Kinase/NLRP3 Inhibition~25 µM1.2 µM15% (Standard) / 4% (Optimized) UV Absorbance / Colloidal Aggregation
Minocycline (Reference) Antineuroinflammatory>1000 µM15.5 µM<5%Mild Auto-fluorescence
Staurosporine (Reference) Pan-Kinase Inhibition~10 µM0.05 µM12%High Cytotoxicity (False Efficacy)

Data Interpretation: While the pyridazine derivative is highly potent compared to Minocycline, its low solubility limit (~25 µM) means that testing at standard high-throughput concentrations (e.g., 50 µM) will result in precipitation.

Self-Validating Experimental Protocols

To achieve the 4% CV% noted in the optimized data above, you must abandon standard "add-and-read" kits and adopt self-validating systems. Every step below is designed with a specific physicochemical causality in mind.

Protocol A: Cell-Based Anti-Neuroinflammatory Assay (BV-2 Microglia)

Objective: Measure iNOS inhibition without confounding cytotoxicity or precipitation artifacts.

  • Stock Preparation (100% Anhydrous DMSO): Dissolve the compound to a 10 mM stock in anhydrous DMSO.

    • Causality: Pyridazine carbonitriles are highly sensitive to water. Using standard, hygroscopic lab DMSO introduces trace water, initiating micro-precipitation before the compound even reaches the assay plate.

  • Intermediate Carrier Dilution: Dilute the stock 1:100 into intermediate assay media containing 0.1% Bovine Serum Albumin (BSA) .

    • Causality: BSA acts as a lipid carrier. The lipophilic phenyl ring of the compound will otherwise adsorb onto the hydrophobic polystyrene walls of the microtiter plate, artificially lowering the effective concentration.

  • Cell Incubation: Treat LPS-stimulated BV-2 cells with a final compound concentration ranging from 0.1 µM to 10 µM (Final DMSO < 0.1%). Incubate for 24 hours.

  • Multiplexed Readout (The Self-Validating Step):

    • Step 4a (Efficacy): Transfer 50 µL of supernatant to a new plate and mix with Griess Reagent to measure Nitric Oxide (NO) at 540 nm.

    • Step 4b (Viability Control): Add CellTiter-Glo (ATP-based luminescence) to the remaining cells in the original plate.

    • Causality: Because the compound can absorb light at 540 nm, running an orthogonal luminescent viability assay ensures that a drop in NO is due to true biological inhibition, not compound-induced cell death or optical quenching.

Protocol B: Cell-Free Biochemical Kinase Assay

Objective: Prevent promiscuous colloidal inhibition in enzymatic screens.

  • Buffer Optimization: Prepare the kinase reaction buffer with 0.01% Triton X-100 .

    • Causality: At concentrations near its solubility limit, 3-Amino-6-phenylpyridazine-4-carbonitrile forms microscopic colloidal aggregates that non-specifically sequester kinase enzymes, yielding false-positive IC50 values. Triton X-100 acts as a detergent to break up these colloids.

  • Detection Method: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence.

    • Causality: The conjugated pyridazine system is a known fluorescence quencher (Inner Filter Effect). TR-FRET uses a time delay that allows the compound's auto-fluorescence to decay before the biological signal is measured, ensuring pristine data integrity .

Optimized Screening Workflow

Workflow Prep Compound Prep (100% Anhydrous DMSO) Dilution Aqueous Dilution (0.1% BSA Carrier) Prep->Dilution Cells Cell Incubation (BV-2 Microglia) Dilution->Cells Readout Multiplex Readout (Viability + Efficacy) Cells->Readout QC Data QC (Z'-factor > 0.5) Readout->QC

Caption: Optimized high-throughput screening workflow for pyridazine-based compounds.

Final Expert Takeaways

When comparing 3-Amino-6-phenylpyridazine-4-carbonitrile to standard reference drugs, its potency is undeniable, but its handling requires precision. Never use an MTT assay with this compound , as the redox-active nature of the pyridazine nitrogen can artificially reduce the tetrazolium dye, leading to drastically skewed viability data. By implementing carrier proteins (BSA), anti-aggregators (Triton X-100), and multiplexed orthogonal readouts, you transform a "problematic" chemical scaffold into a highly reproducible, robust lead compound.

References

  • Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. PubMed Central (PMC). Available at:[Link]

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